molecular formula C22H20F2N4O2S B10930524 2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10930524
M. Wt: 442.5 g/mol
InChI Key: SFFNXGXGTBBPOK-UHFFFAOYSA-N
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Description

2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzothiophene ring, and a difluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multiple steps, including the formation of the pyrimidine and benzothiophene rings, followed by their coupling. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The difluoromethyl and dimethoxyphenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets, thereby exerting its effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its unique structural features and diverse applications. Similar compounds include:

    3-(Difluoromethyl)-2-fluoro-4-methoxybenzaldehyde: This compound shares the difluoromethyl group but differs in its overall structure and applications.

    4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine: This compound has a similar pyrimidine ring but lacks the benzothiophene moiety, leading to different chemical properties and applications.

Properties

Molecular Formula

C22H20F2N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C22H20F2N4O2S/c1-29-17-8-7-12(9-18(17)30-2)15-10-16(20(23)24)27-22(26-15)28-21-14(11-25)13-5-3-4-6-19(13)31-21/h7-10,20H,3-6H2,1-2H3,(H,26,27,28)

InChI Key

SFFNXGXGTBBPOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NC3=C(C4=C(S3)CCCC4)C#N)C(F)F)OC

Origin of Product

United States

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